molecular formula C21H26INO4 B10791561 Naltrexone methiodide

Naltrexone methiodide

Cat. No.: B10791561
M. Wt: 483.3 g/mol
InChI Key: VYZRRRRJXDLIFG-KNLJMPJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naltrexone methiodide typically involves the methylation of naltrexone. One common method is the reaction of naltrexone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetone or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Naltrexone methiodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce this compound derivatives with altered oxidation states .

Scientific Research Applications

Naltrexone methiodide is widely used in scientific research due to its selective action on peripheral opioid receptors. Some key applications include:

Mechanism of Action

Naltrexone methiodide acts as an opioid receptor antagonist by binding to mu, kappa, and delta opioid receptors. Its quaternary ammonium structure prevents it from crossing the blood-brain barrier, thus limiting its action to peripheral tissues. By blocking these receptors, it inhibits the effects of endogenous and exogenous opioids, reducing pain and other opioid-mediated effects .

Properties

Molecular Formula

C21H26INO4

Molecular Weight

483.3 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide

InChI

InChI=1S/C21H25NO4.HI/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1

InChI Key

VYZRRRRJXDLIFG-KNLJMPJLSA-N

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-]

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-]

Origin of Product

United States

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